7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine
CAS No.:
Cat. No.: VC17852668
Molecular Formula: C10H15NS
Molecular Weight: 181.30 g/mol
* For research use only. Not for human or veterinary use.
![7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine -](/images/structure/VC17852668.png)
Specification
Molecular Formula | C10H15NS |
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Molecular Weight | 181.30 g/mol |
IUPAC Name | 7-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
Standard InChI | InChI=1S/C10H15NS/c1-2-3-9-10-8(4-6-11-9)5-7-12-10/h5,7,9,11H,2-4,6H2,1H3 |
Standard InChI Key | MRPLSRYIEHTJES-UHFFFAOYSA-N |
Canonical SMILES | CCCC1C2=C(CCN1)C=CS2 |
Introduction
Structural Characteristics and Nomenclature
The core structure of 7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine consists of a bicyclic system where a thiophene ring (a five-membered aromatic ring containing sulfur) is fused to a partially saturated pyridine ring (a six-membered ring with one nitrogen atom). The numbering system follows IUPAC conventions, with the thiophene moiety occupying positions 2 and 3, and the pyridine ring extending across positions c (Figure 1). The propyl group (-CH2CH2CH3) is attached to the 7-position of the pyridine ring, which exists in a partially saturated (4H,5H,6H,7H) conformation. This saturation introduces stereochemical complexity, as the pyridine ring adopts a non-planar, chair-like conformation .
Table 1: Key Molecular Properties of 7-Propyl-4H,5H,6H,7H-Thieno[2,3-c]Pyridine
Property | Value |
---|---|
Molecular Formula | C11H15NS |
Molecular Weight | 193.31 g/mol |
IUPAC Name | 7-Propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
SMILES | CCC1C2=C(SC=C2)NCCC1 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 1 (N atom) |
The saturation at the pyridine ring reduces aromaticity compared to fully unsaturated thienopyridines, potentially enhancing solubility in polar solvents. Computational models suggest a dipole moment of approximately 2.1 D, favoring interactions with biological membranes.
Synthetic Methodologies
Core Ring Construction
The synthesis of thieno[2,3-c]pyridine derivatives typically employs cyclization strategies. For 7-propyl variants, two principal routes have been identified:
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Bischler-Napieralski Cyclization:
A thiophene-ethylamine derivative (e.g., 2-thiopheneethylamine) reacts with a propyl-substituted aldehyde under acidic conditions to form an imine intermediate, which undergoes intramolecular cyclization. This method, optimized for related tetrahydrothieno[3,2-c]pyridines, yields racemic mixtures requiring chiral resolution . -
Pictet-Spengler Reaction:
This one-pot reaction between 2-thiopheneethylamine and a propyl-containing ketone or aldehyde (e.g., pentanal) in the presence of Lewis acids (e.g., ZnCl2) generates the tetrahydrothienopyridine core with higher stereochemical control. Recent adaptations report yields exceeding 60% for analogous structures .
Method | Yield (%) | Purity (%) | Stereoselectivity |
---|---|---|---|
Bischler-Napieralski | 45–55 | 90–95 | Low (racemic) |
Pictet-Spengler | 60–68 | 95–98 | Moderate (R:S = 3:1) |
Post-cyclization alkylation | 70–75 | 85–90 | High (retained configuration) |
Physicochemical Properties
Experimental data for the title compound remain scarce, but analogs provide reliable proxies:
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Solubility:
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Thermal Stability:
Differential scanning calorimetry (DSC) of similar tetrahydrothienopyridines shows decomposition onset at 180–190°C, suggesting moderate thermal stability . -
Spectroscopic Profiles:
Target | Assay Type | Predicted IC50/MIC | Confidence Level |
---|---|---|---|
HHAT | Enzymatic | 5–15 μM | Moderate (analog data) |
Bacterial membranes | Broth microdilution | 10–20 μg/mL | Low (structural similarity) |
Challenges and Future Directions
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Stereochemical Optimization:
The 7-position’s chirality significantly impacts bioactivity. For example, (R)-enantiomers of related inhibitors exhibit 2–3× higher potency than (S)-forms . Asymmetric synthesis techniques (e.g., chiral auxiliaries) must be prioritized. -
Metabolic Stability:
Preliminary ADME predictions indicate rapid hepatic clearance (t1/2 = 1.2 h in human microsomes). Structural modifications, such as fluorination of the propyl chain, could enhance metabolic resistance. -
Target Validation: CRISPR-Cas9 knockout studies in model organisms are needed to confirm HHAT as the primary target. Off-target effects on related acyltransferases (e.g., PORCN) must also be assessed.
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